molecular formula C14H17ClN2O4 B11828048 (S)-Benzyl (1-((3-chloro-2-oxopropyl)amino)-1-oxopropan-2-yl)carbamate

(S)-Benzyl (1-((3-chloro-2-oxopropyl)amino)-1-oxopropan-2-yl)carbamate

Cat. No.: B11828048
M. Wt: 312.75 g/mol
InChI Key: NOEXDCVLDWYOTB-JTQLQIEISA-N
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Description

(S)-Benzyl (1-((3-chloro-2-oxopropyl)amino)-1-oxopropan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a chloro-oxopropyl group, and a carbamate moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1-((3-chloro-2-oxopropyl)amino)-1-oxopropan-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of (S)-benzyl carbamate with 3-chloro-2-oxopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-((3-chloro-2-oxopropyl)amino)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(S)-Benzyl (1-((3-chloro-2-oxopropyl)amino)-1-oxopropan-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-((3-chloro-2-oxopropyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-chloro-2-oxopropyl)carbamate
  • Dialkyl (2-oxopropyl)phosphonates

Uniqueness

(S)-Benzyl (1-((3-chloro-2-oxopropyl)amino)-1-oxopropan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H17ClN2O4

Molecular Weight

312.75 g/mol

IUPAC Name

benzyl N-[(2S)-1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C14H17ClN2O4/c1-10(13(19)16-8-12(18)7-15)17-14(20)21-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,19)(H,17,20)/t10-/m0/s1

InChI Key

NOEXDCVLDWYOTB-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)CCl)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)NCC(=O)CCl)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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